molecular formula C21H28N2O2 B242276 2-(2-naphthyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide

2-(2-naphthyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide

Cat. No.: B242276
M. Wt: 340.5 g/mol
InChI Key: CXHBCAUWUPKRQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-naphthyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide is an organic compound that features a naphthalene ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-naphthyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide typically involves the reaction of naphthalene-2-ol with 2,2,6,6-tetramethyl-4-piperidone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-naphthyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalene or piperidine rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-(2-naphthyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-naphthyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-2-yloxy)-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-ethanamine
  • 2-(Naphthalen-2-yloxy)-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-propionamide

Uniqueness

2-(2-naphthyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide is unique due to its specific combination of a naphthalene ring and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

2-naphthalen-2-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

InChI

InChI=1S/C21H28N2O2/c1-20(2)12-17(13-21(3,4)23-20)22-19(24)14-25-18-10-9-15-7-5-6-8-16(15)11-18/h5-11,17,23H,12-14H2,1-4H3,(H,22,24)

InChI Key

CXHBCAUWUPKRQS-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)NC(=O)COC2=CC3=CC=CC=C3C=C2)C

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)COC2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

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